ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate
Description
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core, makes it an interesting subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-5-10(13(18)19-6-2)21-14-15-9-7-8(3)20-11(9)12(17)16(14)4/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMSFGHQBGZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C)SC(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate typically involves multiple steps:
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Formation of the Thienopyrimidine Core: : The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of 2-aminothiophene with a suitable aldehyde and a nitrile to form the thienopyrimidine ring.
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Introduction of the Sulfanyl Group: : The next step is the introduction of the sulfanyl group at the 2-position of the thienopyrimidine ring. This can be done through a nucleophilic substitution reaction using a thiol reagent.
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
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Substitution: : Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Amines, alkoxides; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate has several scientific research applications:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.
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Medicine: : Explored for its potential therapeutic applications. The compound’s structure-activity relationship is studied to develop new drugs with improved efficacy and reduced side effects.
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Industry: : Used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate can be compared with other thienopyrimidine derivatives:
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Ethyl 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate: : Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity .
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Thieno[3,2-d]pyrimidine derivatives: : These compounds share the thienopyrimidine core but differ in their substituents, affecting their properties and applications .
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Imidazole-containing compounds: : While structurally different, these compounds also exhibit diverse biological activities and are used in similar research contexts .
Biological Activity
Ethyl 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate is a compound that belongs to the thienopyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core with a sulfanyl group and an ethyl butanoate moiety. Its molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 273.35 g/mol. The unique arrangement of functional groups contributes to its biological activity.
This compound primarily exerts its effects through interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This action can disrupt metabolic pathways and lead to therapeutic effects in various diseases.
- Receptor Modulation : It may also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways.
Biological Activities
Recent studies have documented several biological activities associated with thienopyrimidine derivatives, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives exhibit the ability to reduce inflammation markers in vitro and in vivo.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus. | |
| Study 2 | Showed cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. | |
| Study 3 | Indicated anti-inflammatory properties in animal models of arthritis. |
Synthesis and Purification
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thienopyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
- Functionalization : The sulfanyl group is introduced via nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high purity products.
Q & A
Q. What are the common synthetic routes for synthesizing ethyl 2-({3,6-dimethyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate?
- Methodological Answer : The synthesis typically involves three key steps:
Formation of the thieno[3,2-d]pyrimidinone core : Cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions .
Introduction of the sulfanyl group : Nucleophilic substitution at the 2-position of the pyrimidine ring using a thiol-containing reagent (e.g., mercaptobutanoic acid derivatives) .
Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a coupling agent (e.g., DCC/DMAP) .
- Optimization Tips : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
Q. How is the compound structurally characterized, and what key spectral data are used?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.1–2.5 ppm) and carbonyl signals (δ ~170–175 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z ~395) .
- X-ray Crystallography : Resolves bond lengths and angles in the thienopyrimidine core (e.g., C-S bond ~1.75 Å) .
Q. What initial biological screening methods are used to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., IC50 determination via spectrophotometric methods) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups) using in vitro dose-response curves .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain variations in binding affinity (e.g., using GROMACS) .
Q. What advanced techniques are used to study enzyme-ligand interactions for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., kon and koff) in real time .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can computational modeling predict the compound’s reactivity or metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate metabolic pathways (e.g., CYP450 interactions) .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading) .
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. How can researchers investigate degradation pathways under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed ester or oxidized thiol groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
